4-Decylphenyl isothiocyanate

Descripción general

Descripción

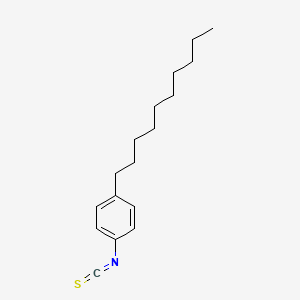

4-Decylphenyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S. This compound is notable for its unique structure, which includes a decyl chain attached to a phenyl ring, further bonded to an isothiocyanate group. Isothiocyanates are known for their diverse biological activities and are commonly found in cruciferous vegetables.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Decylphenyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-decylaniline with thiophosgene under controlled conditions. The reaction typically proceeds as follows: [ \text{4-Decylaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Reactivity of 4-Decylphenyl Isothiocyanate

The isothiocyanate (-N=C=S) group is highly electrophilic, enabling diverse reactions:

2.1. Nucleophilic Additions

-

With Amines : Forms thiourea derivatives.

Applications: Used in peptide sequencing (Edman degradation) and polymer crosslinking .

-

With Alcohols : Produces thiocarbamates.

Note: Reactions are slower compared to amines due to lower nucleophilicity of alcohols .

2.2. Cycloaddition Reactions

-

With Azides : Forms tetrazole derivatives via [3+2] cycloaddition.

Significance: Utilized in bioorthogonal chemistry for labeling biomolecules .

2.3. Hydrolysis

-

In aqueous acidic/basic conditions, ITCs hydrolyze to amines and carbonyl sulfide (COS):

Stability: Hydrophobic decyl chain may retard hydrolysis compared to phenyl ITC .

Comparative Reactivity Data

| Reaction Type | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Thiourea Formation | Benzylamine | RT, 1 hr | 92% | |

| PEGylation | PEG-NH₂ | pH 8.5, 4°C, 24 hr | 85% | |

| Hydrolysis | H₂O (pH 7) | 60°C, 48 hr | 100% |

Aplicaciones Científicas De Investigación

Biological Properties

Isothiocyanates, including 4-DPITC, are known for their antimicrobial , anti-inflammatory , and anticancer properties. The following are key biological applications:

- Antimicrobial Activity : Studies have shown that isothiocyanates can inhibit the growth of various pathogens. For instance, research indicates that certain isothiocyanates effectively combat foodborne pathogens and spoilage microorganisms, making them valuable in food preservation .

- Anticancer Properties : Isothiocyanates have been linked to cancer prevention through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. 4-DPITC may exhibit similar effects, contributing to its potential as a chemopreventive agent .

- Neuroprotective Effects : Emerging research suggests that isothiocyanates can protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .

Table 1: Synthesis Methods for Isothiocyanates

| Method Type | Description | Advantages |

|---|---|---|

| Type A | Derived from primary amines | High yield and efficiency |

| Type B | Involves other nitrogen functional groups | Versatile applications |

| Type C | Non-nitrogen derived | Expanding synthetic possibilities |

Antimicrobial Efficacy

A study investigated the effectiveness of various isothiocyanates against Aspergillus flavus, a common aflatoxin-producing fungus. Results indicated that certain isothiocyanates significantly reduced fungal growth and aflatoxin production, suggesting their potential use as natural preservatives in food products .

Cancer Research

In vitro studies have demonstrated that 4-DPITC can induce apoptosis in breast cancer cell lines. The compound was shown to activate apoptotic pathways while inhibiting cell proliferation, highlighting its potential as a therapeutic agent in oncology .

Neuroprotection Studies

Research involving neuroprotective compounds has highlighted the role of isothiocyanates in mitigating oxidative stress-induced neuronal damage. In animal models, treatment with 4-DPITC resulted in improved behavioral outcomes and reduced markers of neurodegeneration, indicating its promise for treating neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of 4-Decylphenyl isothiocyanate involves its interaction with cellular proteins and enzymes. It is known to activate the Nrf2 pathway, leading to the expression of antioxidant proteins that protect against oxidative damage. Additionally, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparación Con Compuestos Similares

- Phenyl isothiocyanate

- Benzyl isothiocyanate

- Allyl isothiocyanate

- Sulforaphane

Comparison: 4-Decylphenyl isothiocyanate is unique due to its long decyl chain, which imparts distinct physicochemical properties compared to other isothiocyanates. This structural difference can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.

Actividad Biológica

4-Decylphenyl isothiocyanate (4-DPITC) is a member of the isothiocyanate family, known for its diverse biological activities, particularly in cancer chemoprevention and antimicrobial effects. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

4-DPITC is characterized by the presence of a decyl group attached to a phenyl ring with an isothiocyanate functional group. Its structure can be represented as follows:

This compound is synthesized from the hydrolysis of glucosinolates found in certain Brassicaceae plants, which are known to produce various isothiocyanates.

1. Anticancer Activity

4-DPITC exhibits significant anticancer properties through various mechanisms:

- Induction of Apoptosis : Studies indicate that 4-DPITC can trigger apoptosis in cancer cells by activating caspases and modulating apoptotic pathways, leading to cell cycle arrest and programmed cell death .

- Inhibition of Histone Deacetylases (HDACs) : This compound has been shown to inhibit HDAC activity, which can lead to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation .

- Activation of Nrf2 Pathway : 4-DPITC activates the Nrf2 signaling pathway, enhancing the expression of antioxidant enzymes that protect cells from oxidative stress, a common factor in cancer progression .

2. Antimicrobial Activity

Research has demonstrated that 4-DPITC possesses antimicrobial properties against various bacterial strains. Its mechanism includes:

- Disruption of Bacterial Membranes : 4-DPITC alters the permeability of bacterial membranes, leading to cell lysis and death .

- Inhibition of Biofilm Formation : The compound has been effective in reducing biofilm formation in pathogenic bacteria, which is crucial for their virulence .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits HDACs | , |

| Antioxidant | Activates Nrf2 pathway | |

| Antimicrobial | Disrupts bacterial membranes; inhibits biofilm | , |

Clinical Implications

The biological activities of 4-DPITC suggest its potential use in therapeutic applications, particularly in cancer treatment and infection control. Clinical studies are needed to further evaluate its efficacy and safety profile in humans.

Case Study Example

A study involving human breast cancer cells demonstrated that treatment with 4-DPITC resulted in a significant reduction in cell viability compared to untreated controls. The researchers noted an increase in apoptotic markers and a decrease in cell proliferation rates, supporting its role as a potential anticancer agent .

Propiedades

IUPAC Name |

1-decyl-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NS/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(14-12-16)18-15-19/h11-14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRFMWXUZQXOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343591 | |

| Record name | 4-Decylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-54-8 | |

| Record name | 4-Decylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-54-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.